molecular formula C21H28FN3O3S B2486858 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide CAS No. 1049446-07-2

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide

Cat. No. B2486858
CAS RN: 1049446-07-2
M. Wt: 421.53
InChI Key: RKPOGINFSPAWES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide involves multiple steps, including catalytic enantioselective processes. For example, the synthesis of a cocaine abuse therapeutic agent showed the use of chiral isoborneolsulfonamide ligands in the presence of titanium tetraisopropoxide for the catalytic enantioselective addition of dimethylzinc to halogenated acetophenones, which may reflect similar methodologies applicable for synthesizing related compounds (Forrat, Ramón, & Yus, 2007).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using various spectroscopic techniques and X-ray diffraction studies. For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was confirmed by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, alongside XRD data, illustrating the comprehensive methods available for structural analysis (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The reactivity and chemical behavior of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide and similar compounds can be diverse. For example, studies on phosphodiesterase inhibitors involving fluorobenzene derivatives highlight the potential chemical reactivity and application of these molecules in therapeutic contexts, demonstrating the versatility of such compounds (Baker et al., 1995).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. Crystallographic studies provide detailed insights into the arrangement and interactions within the crystal lattice, influencing the physical stability and solubility (Awasthi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and the potential for undergoing specific chemical transformations, are essential for understanding the compound's utility in research and application contexts. For instance, the synthesis and evaluation of benzyl-14C labeled compounds for studying metabolic fate demonstrate the importance of chemical properties in pharmaceutical development (Satomi, Kawashima, & Awata, 1988).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety profile .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3S/c1-2-17-28-20-7-9-21(10-8-20)29(26,27)23-11-12-24-13-15-25(16-14-24)19-5-3-18(22)4-6-19/h3-10,23H,2,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPOGINFSPAWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide

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